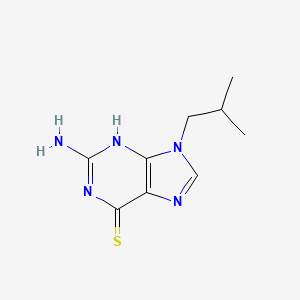

9H-Purine-6-thiol, 2-amino-9-isobutyl-

Description

"9H-Purine-6-thiol, 2-amino-9-isobutyl-" is a purine derivative characterized by a thiol (-SH) group at the 6-position, an amino (-NH₂) group at the 2-position, and an isobutyl substituent at the 9-position of the purine ring.

Properties

CAS No. |

24397-96-4 |

|---|---|

Molecular Formula |

C9H13N5S |

Molecular Weight |

223.30 g/mol |

IUPAC Name |

2-amino-9-(2-methylpropyl)-3H-purine-6-thione |

InChI |

InChI=1S/C9H13N5S/c1-5(2)3-14-4-11-6-7(14)12-9(10)13-8(6)15/h4-5H,3H2,1-2H3,(H3,10,12,13,15) |

InChI Key |

XWBIXZMDYHIGQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=NC2=C1NC(=NC2=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-isobutyl-1H-purine-6(9H)-thione typically involves multi-step organic reactions. One common method might include the alkylation of a purine derivative followed by thiolation. For example:

Alkylation: Starting with a purine derivative, an alkylating agent such as isobutyl bromide can be used under basic conditions to introduce the isobutyl group.

Thiolation: The resulting intermediate can then be treated with a sulfur source, such as thiourea, under acidic or basic conditions to introduce the thione group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-isobutyl-1H-purine-6(9H)-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Substituted purine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-9-isobutyl-1H-purine-6(9H)-thione would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "9H-Purine-6-thiol, 2-amino-9-isobutyl-", we compare it with structurally analogous purine derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Substituent at the 9-Position: Isobutyl group: In "9H-Purine-6-thiol, 2-amino-9-isobutyl-", the bulky isobutyl substituent likely increases hydrophobicity, which may enhance binding to hydrophobic enzyme pockets or improve pharmacokinetic properties. Ethanol group: In CAS 14047-26-8, the ethanol substituent introduces polarity, making the compound more water-soluble and suitable for applications in aqueous-phase reactions or as a nucleotide precursor .

Functional Groups at the 6-Position: Thiol (-SH): The thiol group in "9H-Purine-6-thiol..." provides a reactive site for disulfide bond formation or metal chelation, which could be exploited in drug design for targeting cysteine-rich proteins. Amino (-NH₂): The amino group in CAS 14047-26-8 facilitates hydrogen bonding, commonly utilized in substrate recognition by enzymes like kinases or transferases.

Research Findings and Limitations

- Synthetic Accessibility: The isobutyl group in "9H-Purine-6-thiol, 2-amino-9-isobutyl-" poses synthetic challenges due to steric hindrance during alkylation reactions. No optimized protocols are publicly reported.

- Stability Concerns: Thiol-containing purines are prone to oxidation, forming disulfide dimers unless stabilized by protective agents (e.g., dithiothreitol).

- Biological Data Gap: Unlike its ethanol-substituted analog (CAS 14047-26-8), which has documented use in nucleotide chemistry, the biological activity of "9H-Purine-6-thiol, 2-amino-9-isobutyl-" remains speculative.

Notes on Evidence and Limitations

- The provided evidence lacks direct data on "9H-Purine-6-thiol, 2-amino-9-isobutyl-". Comparisons rely on structural analogies and general purine chemistry principles.

- CAS 14047-26-8 serves as the only directly referenced compound, limiting the diversity of comparisons .

- Further investigation into specialized databases (e.g., Reaxys, SciFinder) or proprietary pharmaceutical studies is recommended for comprehensive analysis.

Biological Activity

9H-Purine-6-thiol, 2-amino-9-isobutyl- (CAS No. 24397-96-4) is a synthetic organic compound belonging to the purine family, which plays a significant role in biochemistry, particularly as a component of nucleotides in DNA and RNA. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C9H13N5S |

| Molecular Weight | 223.30 g/mol |

| IUPAC Name | 2-amino-9-(2-methylpropyl)-3H-purine-6-thione |

| CAS Number | 24397-96-4 |

The biological activity of 9H-Purine-6-thiol, 2-amino-9-isobutyl- is primarily attributed to its ability to interact with various biological macromolecules. The compound may act as an enzyme inhibitor or modulator, influencing key biochemical pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in nucleotide metabolism, which can be crucial in cancer therapy.

- Receptor Interaction : It may bind to specific receptors or proteins, altering their activity and impacting cellular signaling pathways.

Biological Activity

Research indicates that 9H-Purine-6-thiol, 2-amino-9-isobutyl- exhibits several biological activities:

-

Anticancer Properties :

- A study evaluated the anticancer activity of related purine derivatives and found that compounds with similar structures could inhibit the growth of L1210 leukemia cells in vitro .

- The presence of the thione group is believed to enhance the compound's ability to interact with cancer-related targets.

-

Antiviral Activity :

- Investigations into purine derivatives have suggested potential antiviral properties, particularly against certain RNA viruses. The mechanism may involve interference with viral replication processes.

-

Enzyme Inhibition :

- The compound has been shown to inhibit specific enzymes involved in nucleotide synthesis, which could lead to reduced proliferation of cancer cells.

Case Studies

Several studies have explored the biological effects of purine derivatives similar to 9H-Purine-6-thiol, 2-amino-9-isobutyl-. Notable findings include:

- Study on Anticancer Activity : Research conducted on various substituted purines indicated that modifications at the 6 and 9 positions could enhance cytotoxicity against cancer cell lines. However, many derivatives did not show significant activity against L1210 leukemia cells when tested alone .

- Enzyme Interaction Studies : A study highlighted the interaction of purine derivatives with uridine phosphorylase and purine nucleoside phosphorylase, indicating that structural modifications can significantly affect enzyme affinity and activity .

Comparative Analysis

To better understand the unique properties of 9H-Purine-6-thiol, 2-amino-9-isobutyl-, it is beneficial to compare it with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Amino-6-mercaptopurine | Thione group present | Anticancer agent |

| 9-Isobutylpurine | Lacks amino group | Limited biological activity |

| 2-Amino-9-methylpurine | Methyl instead of isobutyl | Antiviral properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.